2-Ethoxy-1-ethyl-3-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethoxy-1-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-4-9-7-6-8-10(12-3)11(9)13-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
RPNIIHWRJMUSCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Ethyl-3-methoxybenzene
Starting with 3-methoxyphenol, the ethyl group is introduced at position 1 via Friedel-Crafts alkylation using ethyl chloride and AlCl₃. The methoxy group directs electrophilic substitution to the para position, but steric and electronic factors may necessitate alternative strategies, such as directed ortho-metalation.
Step 2: Alkylation to Introduce the Ethoxy Group
The intermediate 1-ethyl-3-methoxybenzene undergoes hydroxylation at position 2. This is achieved via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) and diazotization (NaNO₂/HCl) to yield 1-ethyl-2-hydroxy-3-methoxybenzene. Subsequent Williamson reaction with ethyl bromide (C₂H₅Br) and a base (e.g., NaH) forms the ethoxy group.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | AlCl₃, C₂H₅Cl | 80°C | 6 h | ~60% |
| 2 | HNO₃/H₂SO₄ → H₂/Pd-C → NaNO₂/HCl | 0–25°C | 24 h | ~40% |
| 3 | NaH, C₂H₅Br | 60°C | 12 h | ~70% |
*Theoretical yields based on analogous reactions.
Sequential Alkylation of Phenol Derivatives
A multi-step alkylation strategy leverages protecting groups to achieve regiocontrol:
Step 1: Protection of Hydroxyl Groups
Resorcinol (1,3-dihydroxybenzene) is selectively protected at position 3 using methyl iodide (CH₃I) and K₂CO₃ in DMF, yielding 3-methoxy-1-hydroxybenzene.
Step 2: Introduction of the Ethyl Group
The free hydroxyl at position 1 undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of NaH, forming 1-ethyl-3-methoxybenzene.
Step 3: Ethoxy Group Installation
Nitration at position 2, followed by reduction and diazotization, introduces a hydroxyl group, which is then alkylated with ethyl bromide.
Key Challenges
-
Steric hindrance at the vicinal positions complicates nitration and alkylation.
-
Side reactions such as over-alkylation require meticulous stoichiometric control.
Catalytic Methods Using Anion Exchange Resins
Fixed-bed reactors with anion exchange resins (e.g., Amberlyst A-26) enable continuous-flow synthesis. In this approach:
-
Ethanol and Ethyl Acrylate Reaction : Ethanol reacts with ethyl acrylate in a tubular reactor at 29°C, forming ethyl 3-ethoxypropionate.
-
Transposition to Aromatic Ethers : The intermediate undergoes Claisen rearrangement or Friedel-Crafts acylation to introduce the ethyl and methoxy groups.
Advantages
Schiff Base-Mediated Alkylation
This method, inspired by CN103724171B, uses a Schiff base to protect reactive sites:
-
Schiff Base Formation : Salicylaldehyde reacts with aniline to form a Schiff base, shielding the aldehyde group.
-
Alkylation : The protected intermediate reacts with ethyl bromide and methoxy iodide (CH₃O⁻K⁺) under basic conditions.
-
Deprotection : Acidic hydrolysis (HCl/H₂O) removes the Schiff base, yielding the target compound.
Optimization Notes
Industrial-Scale Synthesis Considerations
Large-scale production (e.g., by Aromsyn) prioritizes cost and scalability:
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents such as halogens (Br2, Cl2) and acids (HNO3, H2SO4) are used for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Organic Synthesis
1.1 Role as a Building Block
2-Ethoxy-1-ethyl-3-methoxybenzene serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:
- Alkylation : The compound can undergo alkylation reactions to introduce different alkyl groups, enhancing the structural diversity of synthesized compounds.
- Esterification : Its ethoxy group makes it suitable for esterification reactions, which are crucial in forming esters used in fragrances and pharmaceuticals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Varied alkylated derivatives |
| Esterification | Formation of esters | Ethyl esters |
| Coupling | Formation of biaryl compounds | Biaryl derivatives |
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain analogs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated significant inhibition of cell growth, indicating potential for development as a therapeutic agent.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| PC-3 (Prostate) | 20.8 | Cell cycle arrest |
Materials Science
3.1 Use in Polymer Synthesis
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability. It can be used in the production of specialty polymers for applications in coatings and adhesives.
Table 3: Properties of Polymers Incorporating this compound
| Property | Value | Application |
|---|---|---|
| Glass Transition Temp. | 80°C | Coatings |
| Tensile Strength | 45 MPa | Adhesives |
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include the activation or inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-ethylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Ethoxy-2-methoxybenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
2-Ethoxy-1-ethyl-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Biological Activity
2-Ethoxy-1-ethyl-3-methoxybenzene, also known as ethyl 3-methoxy-2-ethoxybenzoate, is a compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is . It is characterized by an ethoxy group and a methoxy group attached to a benzene ring, which influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.26 g/mol |
| Boiling Point | 240 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interactions with various molecular targets through electrophilic and nucleophilic substitution reactions. These interactions can lead to the activation or inhibition of specific enzymes or receptors, resulting in various biological effects.
Mechanisms Identified:
- Electrophilic Substitution : The compound can act as an electrophile, interacting with nucleophilic sites on biomolecules.
- Nucleophilic Substitution : It can also function as a nucleophile, participating in substitution reactions that modify target molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate its effectiveness in reducing cell viability in these cancer types.
Table 2: Cytotoxic Activity Data
| Cell Line | IC50 Value (µg/ml) | Cell Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of this compound revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results suggest its potential as an antimicrobial agent.
Case Study 2: Cytotoxic Mechanism
In another study, the cytotoxic effects of the compound were assessed using the MTT assay across different concentrations. The findings indicated that the compound induced apoptosis in cancer cells, evidenced by morphological changes consistent with programmed cell death.
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-1-ethyl-3-methoxybenzene in laboratory settings?
Methodological Answer:
- Etherification via Nucleophilic Substitution : React 3-methoxybenzene derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy group. For regioselective ethylation, steric and electronic directing effects of the methoxy group must be considered .
- Electrochemical Synthesis : Adapt methods from methoxy-dimethylbenzene derivatives, where controlled potentials enable selective functionalization. For example, electrochemical coupling of ethyl and methoxy precursors in aprotic solvents (e.g., acetonitrile) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the compound, leveraging polarity differences between substituents .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Firefighting Measures : Employ CO₂ or dry chemical powder extinguishers; avoid water jets due to potential splattering. Toxic fumes may form during combustion .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), and dispose of waste as hazardous organic material .
- Note : Toxicity data for this compound is limited. Treat it as a potential irritant and avoid skin contact .
Q. How can structural purity be confirmed for this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Directing Effects : The methoxy group (-OCH) is a strong ortho/para director due to its electron-donating resonance effect, while the ethoxy group (-OCHCH) exerts similar but weaker effects. Steric hindrance from the ethyl group may favor para substitution .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites. Compare with experimental results from nitration or halogenation reactions .
- Case Study : Nitration with HNO/HSO at 0°C may yield para-nitro derivatives, validated by -NMR analysis of product ratios .
Q. What are the degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Photooxidation Studies : Expose the compound to UV light in the presence of O or HO. Monitor intermediates via LC-MS, identifying products like quinones or carboxylic acids through fragmentation patterns .
- Kinetic Analysis : Use pseudo-first-order kinetics to determine half-lives under varying pH and temperature conditions. For example, acidic environments may accelerate ether cleavage .
- Ecotoxicological Impact : Assess biodegradability using OECD 301F tests. Note that methoxy/ethoxy groups may slow microbial degradation .
Q. How can computational chemistry predict the stability of this compound in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Pd or Ru) to predict binding affinities and reaction pathways. Focus on steric effects from the ethyl group .
- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for possible tautomers or conformers using Gaussian software. Compare with experimental DSC data .
- Case Study : In hydrogenation reactions, simulate the adsorption of the compound onto catalyst surfaces to optimize selectivity for reduced products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
